molecular formula C18H13N3O4 B11557840 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate

Cat. No.: B11557840
M. Wt: 335.3 g/mol
InChI Key: ITLVRMAJOYWRDY-RGVLZGJSSA-N
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Description

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate is a complex organic compound that features a pyridine ring, a hydrazone linkage, and a furan carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate typically involves the following steps:

    Formation of the Hydrazone Linkage: The reaction between pyridine-3-carboxylic acid hydrazide and an aldehyde or ketone to form the hydrazone linkage.

    Esterification: The hydrazone intermediate is then reacted with furan-2-carboxylic acid under esterification conditions to form the final product.

Common reagents used in these reactions include:

  • Pyridine-3-carboxylic acid hydrazide
  • Aldehydes or ketones
  • Furan-2-carboxylic acid
  • Catalysts such as sulfuric acid or hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines derived from the hydrazone linkage.

    Substitution: Halogenated derivatives of the furan ring.

Scientific Research Applications

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is explored for use in organic electronics and as a building block for novel polymers.

    Biological Studies: The compound’s interactions with various enzymes and proteins are of interest for understanding its biological activity.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate involves its interaction with molecular targets such as DNA and enzymes. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can enhance its biological activity. The furan ring and pyridine moiety contribute to its ability to intercalate with DNA, leading to potential anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate
  • 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate

Uniqueness

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and as a potential therapeutic agent.

Properties

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

IUPAC Name

[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C18H13N3O4/c22-17(14-3-1-9-19-12-14)21-20-11-13-5-7-15(8-6-13)25-18(23)16-4-2-10-24-16/h1-12H,(H,21,22)/b20-11+

InChI Key

ITLVRMAJOYWRDY-RGVLZGJSSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3

Origin of Product

United States

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